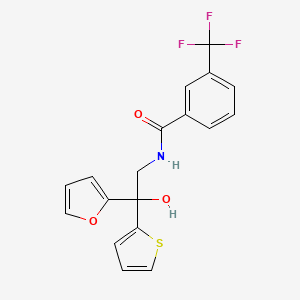

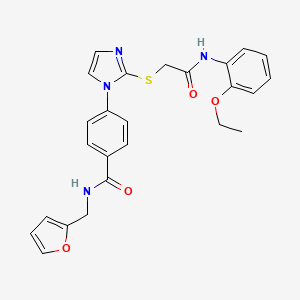

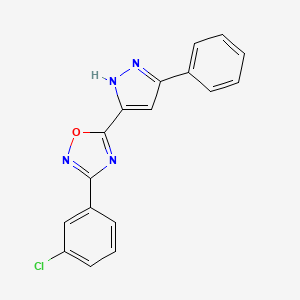

5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as OSM-S-106 and belongs to the class of thiophene carboxamides.

Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide: has been utilized in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. Researchers have reported a radical-based approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation .

Greener Amine Synthesis

The compound serves as a catalyst for greener amine synthesis via transfer hydrogenation of imines. This process allows for efficient reductive amination, contributing to sustainable and environmentally friendly synthetic routes .

Formal Anti-Markovnikov Hydroamination

In addition to its role in hydromethylation, 5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide enables formal anti-Markovnikov hydroamination of terminal olefins. This reaction pattern is valuable for constructing complex molecules with specific regioselectivity .

Antimicrobial Properties

Among its derivatives, compound 12 has demonstrated significant inhibitory effects against various microorganisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus. These findings highlight its potential as an antimicrobial agent .

Total Synthesis Applications

Researchers have employed the protodeboronation strategy in the formal total synthesis of natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B, showcasing its versatility in complex molecule assembly .

Suzuki–Miyaura Coupling

While not directly related to the compound, understanding boron reagents is essential. Boronic esters, including pinacol boronic esters, are widely used in Suzuki–Miyaura coupling reactions. Although this review doesn’t specifically mention our compound, it provides insights into the broader field of boron-based cross-coupling reactions .

Mecanismo De Acción

Target of Action

A similar compound, “5-chloro-2-methoxy-n- [2- (4-sulfamoylphenyl)ethyl]benzamide”, has been reported as an intermediate in the synthesis of glyburide , which is a drug used to treat type 2 diabetes by stimulating the release of insulin from the pancreas .

Mode of Action

It’s worth noting that the compound might interact with its targets through a radical approach . This could involve the transfer of electrons, leading to changes in the target molecules .

Biochemical Pathways

A related process, the protodeboronation of pinacol boronic esters, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

Given its potential role in the synthesis of glyburide , it might contribute to the stimulation of insulin release, thereby helping to regulate blood glucose levels.

Propiedades

IUPAC Name |

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-19-11-5-3-4-10(8-11)12(20-2)9-17-15(18)13-6-7-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZMAAMIIORMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2399999.png)

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)

![3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2400005.png)

![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)

![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)